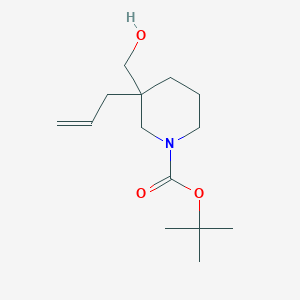

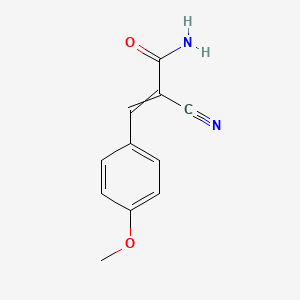

![molecular formula C11H17F2NO2 B2964800 tert-butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate CAS No. 2306265-58-5](/img/structure/B2964800.png)

tert-butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the tert-butyl group, fluorination, and carbamate formation. Detailed synthetic pathways can be found in relevant literature .

Chemical Reactions Analysis

The compound may participate in various chemical reactions, such as nucleophilic substitutions, hydrolysis, and cyclizations. Investigating its reactivity with different reagents and conditions is crucial for understanding its behavior .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Bicyclo[1.1.1]pentane as a Bioisostere

Bicyclo[1.1.1]pentane (BCP) derivatives, including those with tert-butyl and difluoromethyl substituents, are recognized for their utility as bioisosteres in medicinal chemistry. The unique structural features of BCP, such as its compactness and three-dimensional shape, make it an attractive replacement for phenyl rings, alkynes, and other common groups in drug molecules. This substitution can lead to drugs with improved physicochemical properties, such as increased metabolic stability and enhanced permeability (Wong et al., 2019), (Ma et al., 2019).

Synthetic Methods and Functionalization

Research has focused on developing synthetic methods for BCP derivatives, including tert-butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate. For instance, techniques for the enantioenriched synthesis of α-chiral BCPs through diastereoselective asymmetric enolate functionalization have been reported, which are crucial for creating molecules with specific stereochemistry required for biological activity (Wong et al., 2019). Additionally, methods for direct aminoalkylation of [1.1.1]propellane, leading to the formation of 3-alkylbicyclo[1.1.1]pentan-1-amines, have been developed. These methods offer efficient pathways for incorporating pharmacologically relevant amines onto the BCP scaffold, demonstrating the versatility of BCP derivatives in drug synthesis (Hughes et al., 2019).

Application in Drug Discovery and Development

The application of tert-butyl and BCP derivatives extends into drug discovery and development, where they are used to improve the drug-like properties of therapeutic candidates. For example, the incorporation of BCP structures has been shown to enhance the solubility, stability, and bioavailability of drugs. The synthesis of BCP analogues of existing pharmaceuticals provides a strategy for the development of new therapeutics with potentially improved efficacy and reduced toxicity (Kanazawa et al., 2017).

Propiedades

IUPAC Name |

tert-butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO2/c1-9(2,3)16-8(15)14-11-4-10(5-11,6-11)7(12)13/h7H,4-6H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZZMRHBMQBVPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CC(C1)(C2)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

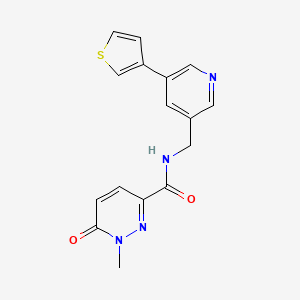

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2964718.png)

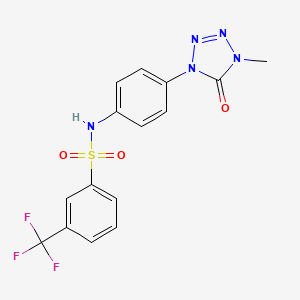

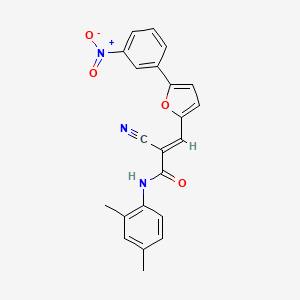

![N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2964719.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2964722.png)

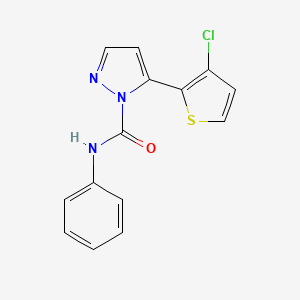

![1-(3,4-dimethylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2964725.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2964729.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride](/img/structure/B2964736.png)

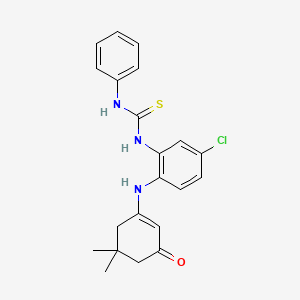

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2964737.png)